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Compound of Interest

Compound Name: RG7775

Cat. No.: B1150136 Get Quote

This technical guide provides a comprehensive overview of the early-phase clinical

development of RG7775, an intravenous prodrug of the MDM2 antagonist idasanutlin. The

document is intended for researchers, scientists, and drug development professionals, offering

a consolidated resource on the clinical and preclinical data, experimental methodologies, and

the underlying mechanism of action of this investigational agent.

Introduction to RG7775 and its Mechanism of Action
RG7775, also known as RO6839921, is a pegylated prodrug of idasanutlin (RG7388), a potent

and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In normal

physiological states, the p53 tumor suppressor protein is maintained at low levels through its

interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3]

[4] Many cancers with wild-type p53 have an overexpressed or hyperactive MDM2, effectively

neutralizing p53's tumor-suppressive functions.[5]

Idasanutlin, the active metabolite of RG7775, is designed to fit into the p53-binding pocket of

MDM2, thereby disrupting the MDM2-p53 interaction.[6] This inhibition leads to the stabilization

and activation of p53, which can then transcriptionally activate its downstream targets to induce

cell cycle arrest, apoptosis, and senescence in cancer cells.[7] The development of an

intravenous formulation, RG7775, was aimed at exploring different pharmacokinetic profiles

and potentially overcoming limitations of oral administration.[1][2]
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The primary preclinical studies supporting the clinical development of RG7775 were conducted

in neuroblastoma models. These studies demonstrated that RG7775, both as a single agent

and in combination with temozolomide, exhibited significant anti-tumor activity in TP53 wild-

type neuroblastoma cell lines and orthotopic mouse models.

Key Preclinical Findings
Pharmacokinetic analyses in mice revealed that RG7775 had a favorable profile for intermittent

dosing, with peak plasma levels of the active idasanutlin observed one hour post-treatment.[8]

This was followed by maximal p53 pathway activation between 3 and 6 hours after

administration.[8] The combination of RG7775 and temozolomide resulted in greater tumor

growth inhibition and increased survival compared to either agent alone.[8]

Early-Phase Clinical Trials
A key Phase 1 clinical trial (NCT02098967) evaluated the safety, pharmacokinetics, and

pharmacodynamics of RG7775 in two separate cohorts: one with patients having advanced

solid tumors and another with patients suffering from acute myeloid leukemia (AML).[1][2] The

primary objectives of this multicenter study were to determine the maximum tolerated dose

(MTD) and identify dose-limiting toxicities (DLTs).[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 1 clinical trial of

RG7775.

Table 1: Safety and Tolerability of RG7775 in Patients with Advanced Solid Tumors[2]
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Parameter Value

Number of Patients 41

Dose Range (Active Principle) 14 - 120 mg

Dosing Schedule 5 consecutive days every 28 days

Maximum Tolerated Dose (MTD) 110 mg (active principle)

Dose-Limiting Toxicities (DLTs) at 120 mg
Neutropenia, Thrombocytopenia, Stridor (44%

DLT rate)

Most Common Treatment-Related Adverse

Events (≥30%)
Nausea, Fatigue, Vomiting, Thrombocytopenia

Table 2: Clinical Activity of RG7775 in Patients with Advanced Solid Tumors[2]

Parameter Value

Number of DLT-Evaluable Patients 39

Stable Disease 14 patients (34%)

Table 3: Safety and Tolerability of RG7775 in Patients with Acute Myeloid Leukemia (AML)[1]

Parameter Value

Number of Patients 26

Dose Range (Active Principle) 120 - 300 mg

Maximum Tolerated Dose (MTD) 200 mg

Dose-Limiting Toxicities (DLTs) at 250 mg 2 out of 8 patients

Dose-Limiting Toxicities (DLTs) at 300 mg 2 out of 5 patients

Most Common Treatment-Related Adverse

Events (>20%)

Diarrhea, Nausea, Vomiting, Decreased

Appetite, Fatigue

Treatment-Unrelated Deaths 6 (23.1%)
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Table 4: Clinical Activity of RG7775 in Patients with Acute Myeloid Leukemia (AML)[1]

Parameter Value

TP53 Status 21 wild-type (87.5%), 3 mutant (12.5%)

Composite Response Rate (CR, CRi/MLFS,

CRp)
7.7%

Disease Control Rate (CR, CRi/MLFS, PR,

HI/SD)
42% (11 patients)

Responders with TP53 Wild-Type 10 out of 11

Table 5: Pharmacokinetic and Pharmacodynamic Parameters of RG7775[1][2]

Parameter Observation

Prodrug Conversion
Rapid and near-complete conversion to active

idasanutlin

Exposure Approximately linear and dose-proportional

Exposure Increase (Day 1 to Day 5) ~2-fold

Pharmacokinetic Variability
30% - 47% (compared to 22% - 54% for oral

idasanutlin)

Pharmacodynamic Marker Macrophage Inhibitory Cytokine-1 (MIC-1)

MIC-1 Induction
Exposure-dependent, demonstrating p53

activation

Experimental Protocols
Clinical Trial Design (NCT02098967)

Study Design: A Phase 1, multicenter, open-label, dose-escalation study.[1][2]

Patient Population: Adults with advanced solid tumors or relapsed/refractory acute myeloid

leukemia for whom standard therapy was not available or suitable.[1][2]
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Dosing Regimen: RG7775 was administered intravenously for five consecutive days,

followed by a 23-day rest period, constituting a 28-day cycle.[2]

Dose Escalation: A Bayesian new continual reassessment model was employed for dose

escalation. Accelerated dose titration was permitted until the observation of grade ≥2 drug-

related adverse events.[2] The target DLT rate to define the MTD was set at 16-25%.[2]

Pharmacokinetic Sampling: Blood samples were collected at multiple time points to

characterize the pharmacokinetic profile of both the prodrug (RO6839921) and the active

principle (idasanutlin).

Pharmacodynamic Assessment: p53 pathway activation was evaluated by measuring the

levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a downstream target of p53, in patient

samples.[1][2]

Preclinical Methodologies
In Vitro Cell Viability: Assessed using tetrazolium dye assays (e.g., MTT) to determine the

half-maximal inhibitory concentration (GI50) of idasanutlin in neuroblastoma cell lines.

Western Blotting: Utilized to detect the activation of the p53 pathway by measuring the

protein levels of p53 and its downstream targets, such as p21 and MDM2, in cell lysates

following treatment with idasanutlin.

ELISA Assays: Employed for the quantification of p53 pathway activation markers, including

MIC-1, in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the detection and

quantification of active idasanutlin in plasma and tumor tissue to determine the

pharmacokinetic profile of RG7775.

Orthotopic Xenograft Models: Human neuroblastoma cells (e.g., SHSY5Y-Luc, NB1691-Luc)

were implanted into the adrenal glands of immunodeficient mice to create clinically relevant

tumor models for evaluating the in vivo efficacy of RG7775. Tumor growth was monitored via

bioluminescence imaging.
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Caption: Mechanism of action of RG7775 (Idasanutlin).
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Caption: Workflow of the RG7775 Phase 1 clinical trial.
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The early-phase clinical trials of RG7775 demonstrated a manageable safety profile and

evidence of target engagement through the induction of the p53 pathway, as measured by MIC-

1 levels.[1][2] The intravenous formulation showed reduced pharmacokinetic variability

compared to oral idasanutlin.[2] While modest clinical activity was observed, with stable

disease in some solid tumor patients and a low composite response rate in AML, the

development of RG7775 was not continued.[1][2] The company concluded that the biologic and

safety profile did not show sufficient differentiation or improvement over the oral formulation of

idasanutlin to warrant further development.[1][2] Nevertheless, the data from these early-phase

trials provide valuable insights for the development of MDM2-p53 inhibitors and intravenous

prodrug strategies in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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